2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)
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Overview
Description
2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) is a complex organic compound that features a unique combination of furan, triazinane, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with triazinane and benzothiazole derivatives under controlled conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazinane moiety can be reduced to form triazine derivatives.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the benzothiazole rings can produce a variety of substituted benzothiazoles with different functional groups.
Scientific Research Applications
2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar aromatic structures and are known for their diverse biological activities.
Imidazole Containing Compounds: Also exhibit a wide range of biological properties and are used in medicinal chemistry.
Epoxy Resins: Similar in terms of their application in materials science, particularly for their thermal stability and adhesive properties.
Uniqueness
2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) is unique due to its combination of furan, triazinane, and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) is a complex organic molecule notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The compound consists of a triazine core linked to two benzothiazole moieties via a furan-2-ylmethyl group. The methoxy groups on the benzothiazole units enhance solubility and reactivity. Below are the key chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 403.46 g/mol |
Molecular Formula | C19H20N4O2S2 |
LogP | 3.0398 |
Polar Surface Area | 33.225 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antibacterial Activity
Preliminary studies indicate that compounds similar to 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of benzothiazole and triazine exhibit MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Inhibition Zones : The inhibition zones measured for these compounds were comparable to standard antibiotics like ceftriaxone, with diameters reaching up to 30 mm in some cases .
Antifungal Activity
The compound also demonstrates antifungal activity. Research indicates that related benzothiazole derivatives can inhibit fungal growth effectively:
- In Vitro Testing : Compounds similar to the target structure have shown antifungal effects with MIC values around 50 µg/mL against common fungal pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) has been explored through its ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Compounds derived from similar structures have been reported to inhibit IL-6 and TNF-α production significantly at concentrations as low as 10 µg/mL . In comparative studies, certain derivatives showed up to 89% inhibition of IL-6.
Case Studies
Several case studies highlight the efficacy of compounds related to 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) :
- Study on Antibacterial Efficacy : A study involving the synthesis of triazine-benzothiazole derivatives demonstrated their potential as effective antibacterial agents against resistant strains of bacteria.
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties showed that these compounds could modulate immune responses effectively by targeting specific pathways involved in inflammation.
Properties
Molecular Formula |
C24H23N5O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C24H23N5O3S2/c1-30-16-5-7-19-21(10-16)33-23(25-19)28-13-27(12-18-4-3-9-32-18)14-29(15-28)24-26-20-8-6-17(31-2)11-22(20)34-24/h3-11H,12-15H2,1-2H3 |
InChI Key |
IGVIQJLXFCELLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)OC)CC6=CC=CO6 |
Origin of Product |
United States |
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